molecular formula C17H18N4O4 B11604299 methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 618074-92-3

methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No. B11604299
CAS RN: 618074-92-3
M. Wt: 342.35 g/mol
InChI Key: SYXJDSBSZUVCGM-UHFFFAOYSA-N
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Description

Methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[840

Mechanism of Action

The mechanism of action of methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[840 it is likely that the compound interacts with specific molecular targets and pathways, depending on its functional groups and overall structure .

properties

CAS RN

618074-92-3

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H18N4O4/c1-10-5-4-6-21-14(10)19-15-12(16(21)22)9-11(17(23)25-3)13(18)20(15)7-8-24-2/h4-6,9,18H,7-8H2,1-3H3

InChI Key

SYXJDSBSZUVCGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)OC

Origin of Product

United States

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